molecular formula C12H8BrClO B6383264 3-Bromo-5-(3-chlorophenyl)phenol, 95% CAS No. 1261976-00-4

3-Bromo-5-(3-chlorophenyl)phenol, 95%

Cat. No. B6383264
CAS RN: 1261976-00-4
M. Wt: 283.55 g/mol
InChI Key: ZYLVKIYXHKHQFF-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenyl)phenol, 95% (3-BP) is a phenolic compound that has been widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 75°C and a boiling point of 250°C. 3-BP has a molecular weight of 260.71 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and has been used in a variety of applications in the fields of biochemistry and physiology.

Scientific Research Applications

3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used as a reagent in organic synthesis and as a precursor for other compounds. In addition, 3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used as a catalyst for the oxidation of alcohols and other organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor in the oxidation of organic compounds, resulting in the formation of aldehydes, ketones, and other products. It is also believed to be involved in the formation of polymers and other complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chlorophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have some beneficial effects on the cardiovascular system, as well as on the metabolism of certain nutrients. It has also been shown to have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. However, 3-Bromo-5-(3-chlorophenyl)phenol, 95% can be toxic if inhaled or ingested, and should be handled with caution. In addition, it can be difficult to accurately measure the concentration of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in a solution.

Future Directions

Future research on 3-Bromo-5-(3-chlorophenyl)phenol, 95% could focus on the further elucidation of its mechanism of action and the development of new applications for it in the fields of biochemistry and physiology. Additional research could also focus on the development of more efficient synthesis methods and improved methods for measuring and controlling its concentration in solutions. Additionally, research could be conducted on the potential toxicity of 3-Bromo-5-(3-chlorophenyl)phenol, 95% and its potential to interact with other compounds. Finally, further research could be conducted on the potential uses of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in the pharmaceutical industry.

Synthesis Methods

The synthesis of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is usually accomplished by reacting 3-chlorophenol with bromine in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide, and takes place at a temperature of 90-100°C. The reaction yields a 95% pure product, which is then purified through recrystallization.

properties

IUPAC Name

3-bromo-5-(3-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVKIYXHKHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686389
Record name 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-chlorophenyl)phenol

CAS RN

1261976-00-4
Record name 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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